methyl 4-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thioamide with an α-haloketone.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a condensation reaction with a suitable linker, such as a butanoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl 4-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific disease or condition being targeted.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring similar to methyl 4-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound also contains a pyrazole ring and can undergo similar chemical reactions.
Uniqueness
This compound is unique due to the presence of both pyrazole and thiazole rings, which provide a diverse range of chemical reactivity and potential applications. The combination of these two heterocyclic rings in a single molecule allows for unique interactions with biological targets and the development of novel materials.
Properties
Molecular Formula |
C13H16N4O3S |
---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
methyl 4-methyl-2-(4-pyrazol-1-ylbutanoylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H16N4O3S/c1-9-11(12(19)20-2)21-13(15-9)16-10(18)5-3-7-17-8-4-6-14-17/h4,6,8H,3,5,7H2,1-2H3,(H,15,16,18) |
InChI Key |
FASFKUCYUZNKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCN2C=CC=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.